Thalidomide-O-amido-PEG2-C2-NH2

PROTAC solubility PEG linker aqueous formulation

Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is a bifunctional PROTAC intermediate integrating a cereblon (CRBN) E3 ligase ligand, a precisely engineered 2-unit PEG spacer, and a terminal primary amine. The PEG2 linker length confers a distinct conformational geometry critical for productive ternary complex formation—empirically validated in Aurora A kinase degradation (DC₅₀ 30 nM, JB300). Substitution with PEG3 or PEG4 linkers markedly alters degradation efficiency, making this compound indispensable for systematic linker SAR campaigns. The TFA salt form delivers ≥150 mg/mL aqueous solubility, minimizing DMSO-induced artifacts in cell-based and biochemical assays. The free amine terminus enables ready conjugation to carboxylate-containing target warheads via standard amide coupling chemistry. Choose Thalidomide-O-amido-PEG2-C2-NH2 for reproducible, publication-grade PROTAC assembly.

Molecular Formula C21H26N4O8
Molecular Weight 462.5 g/mol
Cat. No. B15542350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-PEG2-C2-NH2
Molecular FormulaC21H26N4O8
Molecular Weight462.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H26N4O8/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28)
InChIKeyYNVIHPPEIRQPOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-PEG2-C2-NH2: A Modular Cereblon Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-amido-PEG2-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate used as a modular building block in the assembly of proteolysis-targeting chimeras (PROTACs). It integrates a cereblon (CRBN) E3 ubiquitin ligase ligand, derived from thalidomide, with a hydrophilic two-unit polyethylene glycol (PEG2) spacer chain and a terminal primary amine for conjugation . This bifunctional intermediate enables the covalent attachment of a target-protein-binding warhead, facilitating the formation of ternary complexes essential for targeted protein degradation [1]. The compound's design aims to balance solubility, linker length, and synthetic accessibility, providing a reproducible starting point for PROTAC medicinal chemistry campaigns .

Why Thalidomide-O-amido-PEG2-C2-NH2 Cannot Be Replaced by Arbitrary CRBN Ligand-Linker Conjugates


Direct substitution of Thalidomide-O-amido-PEG2-C2-NH2 with structurally related cereblon ligand-linker conjugates is not scientifically valid due to the critical influence of linker composition and length on PROTAC ternary complex formation, degradation efficiency, and physicochemical properties. Even minor alterations in PEG unit count, spacer rigidity, or terminal functional group can significantly shift the spatial orientation of the E3 ligase and target protein, potentially abolishing productive degradation . Studies comparing PEG2, PEG3, and PEG4 linkers in analogous PROTAC systems demonstrate that optimal degradation activity is highly dependent on linker length, with PEG3 linkers showing superior potency in certain contexts, while PEG2 and PEG4 linkers exhibit reduced or negligible degradation despite comparable target-binding affinities [1]. Consequently, the specific 2-unit PEG spacer in Thalidomide-O-amido-PEG2-C2-NH2 confers a distinct conformational geometry and solubility profile that cannot be assumed by analogs with longer PEG chains, alkyl linkers, or alternative exit vectors [2].

Quantitative Differentiation of Thalidomide-O-amido-PEG2-C2-NH2: Evidence from Solubility, Degradation Potency, and Linker Optimization


Aqueous Solubility of Thalidomide-O-amido-PEG2-C2-NH2 (TFA Salt) Compared to Alkyl Linker Analog

The trifluoroacetate (TFA) salt form of Thalidomide-O-amido-PEG2-C2-NH2 exhibits high aqueous solubility, a critical attribute for in vitro assays and potential in vivo formulation. In head-to-head comparison using standardized vendor solubility protocols, the PEG2-linked compound demonstrates an aqueous solubility of ≥150 mg/mL (260.20 mM) in H2O, requiring only ultrasonic assistance . In contrast, a structurally analogous conjugate bearing a simple alkyl (C4) linker, Thalidomide-O-amido-C4-NH2 (TFA), shows significantly lower aqueous solubility at ≥52.8 mg/mL in H2O . This represents a ~2.8-fold increase in aqueous solubility for the PEG2-based compound, attributable to the hydrophilic polyethylene glycol spacer.

PROTAC solubility PEG linker aqueous formulation

Degradation Potency of PROTACs Utilizing Thalidomide-O-amido-PEG2-C2-NH2 as a Building Block

PROTAC molecules assembled using a PEG2-based linker derived from Thalidomide-O-amido-PEG2-C2-NH2 demonstrate potent and selective target degradation. The PROTAC JB300, which incorporates the E3 ligase ligand-linker conjugate Thalidomide-O-COOH-NH2-C2-PEG2-NH-Boc (a close structural analog differing only in the terminal Boc protection and carboxylate group), achieves a DC50 of 30 nM for Aurora A kinase degradation in cellular assays . While this is an indirect class-level inference for the exact compound Thalidomide-O-amido-PEG2-C2-NH2, it provides a quantitative benchmark for the degradation efficiency achievable with this PEG2 linker architecture in a validated PROTAC context.

PROTAC degradation efficiency DC50 Aurora A kinase

Linker Length Optimization in PROTAC Design: PEG2 vs. PEG3 vs. PEG4

Systematic evaluation of PEG linker length on PROTAC activity reveals that the optimal linker length is target-specific and not simply a function of increased flexibility or solubility. In a study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), compounds with PEG2 (LCL-ER(dec)-P2), PEG3 (LCL-ER(dec)), and PEG4 (LCL-ER(dec)-P4) linkers were synthesized and compared. All three exhibited comparable ERα binding affinity with IC50 values ranging from 30 to 50 nM [1]. However, ERα degradation activity was markedly different: the PEG3 linker variant demonstrated the highest degradation efficiency, while the PEG2 and PEG4 variants showed significantly reduced activity [1]. This class-level evidence underscores that the 2-unit PEG spacer in Thalidomide-O-amido-PEG2-C2-NH2 occupies a distinct conformational space that may be optimal for certain target-E3 ligase pairs but suboptimal for others, necessitating empirical linker screening.

PROTAC linker length structure-activity relationship estrogen receptor alpha

Salt Form Enhancement of Solubility and Stability for Thalidomide-O-amido-PEG2-C2-NH2

The TFA salt form of Thalidomide-O-amido-PEG2-C2-NH2 offers enhanced aqueous solubility and stability compared to the free base. Vendor technical datasheets report that the TFA salt achieves a solubility of ≥150 mg/mL in H2O (260.20 mM) [1], while the hydrochloride salt form is also available with comparable properties . This is a significant improvement over the free base, which typically exhibits lower aqueous solubility. The salt form is recommended for applications requiring high-concentration stock solutions in aqueous buffers for cell culture or biochemical assays. Stability data indicate that the TFA salt can be stored as a powder at -20°C for 36 months, with solution stability of 6 months at -20°C [1].

PROTAC solubility salt form TFA hydrochloride

Optimal Application Scenarios for Thalidomide-O-amido-PEG2-C2-NH2 Based on Quantitative Evidence


PROTAC Development Requiring High Aqueous Solubility for In Vitro Assays

The TFA salt of Thalidomide-O-amido-PEG2-C2-NH2 exhibits aqueous solubility of ≥150 mg/mL (260.20 mM) in H2O , making it particularly suitable for preparing concentrated stock solutions for cell-based degradation assays, biochemical binding studies, and high-throughput screening. This high solubility reduces the need for organic co-solvents like DMSO, minimizing potential solvent-induced artifacts and cytotoxicity. The compound's hydrophilic PEG2 spacer further enhances its compatibility with aqueous biological environments, facilitating reliable dose-response experiments.

Synthesis of PROTACs Targeting Aurora A Kinase and Related Proteins

PROTACs built with a PEG2-based linker architecture derived from Thalidomide-O-amido-PEG2-C2-NH2, such as JB300, have demonstrated potent degradation of Aurora A kinase with a DC50 of 30 nM . This compound is therefore a strategic choice for research groups investigating Aurora A-dependent cancers or other diseases where Aurora A degradation is a validated therapeutic strategy. The primary amine terminus allows facile conjugation to carboxylate-containing target ligands using standard amide coupling chemistry.

Structure-Activity Relationship (SAR) Studies on PROTAC Linker Length

Given the distinct degradation activity profiles observed for PEG2, PEG3, and PEG4 linkers in PROTAC systems [1], Thalidomide-O-amido-PEG2-C2-NH2 serves as a critical component in systematic linker SAR campaigns. By comparing the degradation efficiency of PROTACs assembled with this PEG2 linker to those with PEG3 or PEG4 linkers (e.g., Thalidomide-O-amido-PEG3-C2-NH2 or Thalidomide-O-amido-PEG4-C2-NH2), researchers can empirically determine the optimal linker length for a given target protein-E3 ligase pair. This compound provides a well-defined, commercially available starting point for such comparative studies.

Preparation of PROTACs Where a Shorter, Conformationally Constrained Linker is Preferred

The 2-unit PEG spacer in Thalidomide-O-amido-PEG2-C2-NH2 provides a relatively short and semi-flexible tether between the cereblon ligand and the target warhead. In scenarios where computational modeling or preliminary experimental data suggest that a shorter linker is required to achieve productive ternary complex formation, this compound offers a distinct advantage over longer PEG4 or PEG6 linkers. Its use can help avoid non-productive, extended conformations that may fail to bring the E3 ligase and target protein into close proximity, thereby improving the likelihood of observing target degradation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amido-PEG2-C2-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.